3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one
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Overview
Description
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is a boron-containing organic compound. It is characterized by a cyclobutanone ring attached to a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one typically involves the reaction of cyclobutanone with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanone derivatives depending on the reactants used.
Scientific Research Applications
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where the boron atom acts as a nucleophile. The compound can interact with various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcyclobutan-1-one
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct reactivity compared to other boron-containing compounds. This structural feature allows for unique applications in organic synthesis and potential therapeutic uses .
Properties
Molecular Formula |
C10H17BO3 |
---|---|
Molecular Weight |
196.05 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)7-5-8(12)6-7/h7H,5-6H2,1-4H3 |
InChI Key |
BWEIXUSPEMKKBO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(=O)C2 |
Origin of Product |
United States |
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